
3-(4-Acetylanilino)-2-chloro-5-methyl-2-cyclohexen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Acetylanilino)-2-chloro-5-methyl-2-cyclohexen-1-one, also known as 4-AACMCC, is a cyclic aniline compound that has a wide range of applications in the field of organic synthesis. It is a versatile building block for the preparation of various compounds and has been used in the synthesis of a range of heterocyclic compounds, including quinolines, indoles, and pyrroles. It is also used for the synthesis of biologically active compounds, such as antibiotics, antifungal agents, and anti-inflammatory agents.
Aplicaciones Científicas De Investigación
3-(4-Acetylanilino)-2-chloro-5-methyl-2-cyclohexen-1-one is widely used in various research applications, such as the synthesis of heterocyclic compounds, the preparation of biologically active compounds, and the synthesis of polymers. It has been used in the synthesis of quinolines, indoles, and pyrroles, which are important building blocks for the synthesis of various compounds. It has also been used in the synthesis of antibiotics, antifungal agents, and anti-inflammatory agents. Additionally, 3-(4-Acetylanilino)-2-chloro-5-methyl-2-cyclohexen-1-one has been used in the preparation of polymers, such as poly(4-acetylanilino)-2-chloro-5-methyl-2-cyclohexen-1-one, which has potential applications in the field of nanotechnology.
Mecanismo De Acción
The mechanism of action of 3-(4-Acetylanilino)-2-chloro-5-methyl-2-cyclohexen-1-one is not well understood. However, it is believed that the acetylation of the aniline group of 3-(4-Acetylanilino)-2-chloro-5-methyl-2-cyclohexen-1-one results in the formation of a reactive intermediate, which then undergoes a series of reactions to form the desired product. Additionally, the chloro group of 3-(4-Acetylanilino)-2-chloro-5-methyl-2-cyclohexen-1-one is believed to act as a nucleophile, which can attack the carbonyl group of the reactants and form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-Acetylanilino)-2-chloro-5-methyl-2-cyclohexen-1-one are not well understood. However, it has been shown to have antimicrobial activity and has been used in the synthesis of antibiotics, antifungal agents, and anti-inflammatory agents. Additionally, 3-(4-Acetylanilino)-2-chloro-5-methyl-2-cyclohexen-1-one has been shown to have a protective effect against oxidative stress and has been used in the synthesis of antioxidants.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-Acetylanilino)-2-chloro-5-methyl-2-cyclohexen-1-one has several advantages for use in laboratory experiments. It is a relatively inexpensive and commercially available building block for the synthesis of various compounds. Additionally, it is a versatile and reactive compound, which makes it suitable for the synthesis of a wide range of compounds. The main limitation of 3-(4-Acetylanilino)-2-chloro-5-methyl-2-cyclohexen-1-one is that it is a toxic compound and must be handled with caution.
Direcciones Futuras
There are several potential future directions for 3-(4-Acetylanilino)-2-chloro-5-methyl-2-cyclohexen-1-one. It could be used in the synthesis of more complex heterocyclic compounds, such as quinolines, indoles, and pyrroles. Additionally, it could be used in the synthesis of more biologically active compounds, such as antibiotics and anti-inflammatory agents. It could also be used in the preparation of polymers, such as poly(4-acetylanilino)-2-chloro-5-methyl-2-cyclohexen-1-one, which could have potential applications in nanotechnology. Finally, 3-(4-Acetylanilino)-2-chloro-5-methyl-2-cyclohexen-1-one could be used in the development of new methods for the synthesis of heterocyclic compounds and biologically active compounds.
Métodos De Síntesis
The synthesis of 3-(4-Acetylanilino)-2-chloro-5-methyl-2-cyclohexen-1-one is typically carried out by a series of steps starting from the reaction of 4-aminobenzonitrile with phosgene. The reaction of 4-aminobenzonitrile with phosgene produces 4-chloro-2-cyano-5-methyl-2-cyclohexen-1-one, which is then reacted with acetic anhydride to yield 3-(4-Acetylanilino)-2-chloro-5-methyl-2-cyclohexen-1-one. The reaction of 4-aminobenzonitrile with phosgene is a two-step process that involves the formation of a chloronium intermediate, followed by the elimination of hydrogen chloride to form the desired product.
Propiedades
IUPAC Name |
3-(4-acetylanilino)-2-chloro-5-methylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2/c1-9-7-13(15(16)14(19)8-9)17-12-5-3-11(4-6-12)10(2)18/h3-6,9,17H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKKGCJDJLITMCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=C(C(=O)C1)Cl)NC2=CC=C(C=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Acetylphenyl)amino]-2-chloro-5-methylcyclohex-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{4-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl]piperazino}-N~1~-isopropylacetamide](/img/structure/B2621940.png)


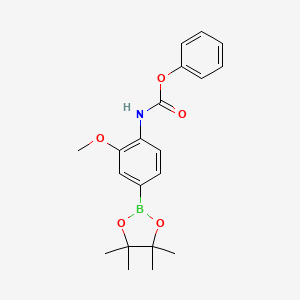

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2621947.png)
![N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-3-(4-piperidin-1-ylphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/no-structure.png)
![N-(5-Methyl-1,2-oxazol-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2621953.png)
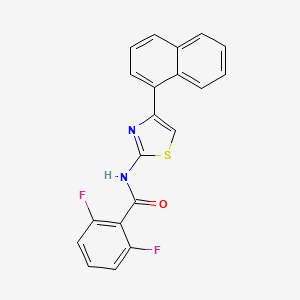
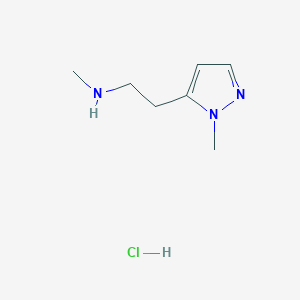
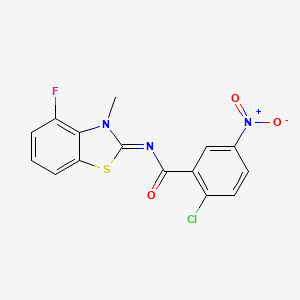
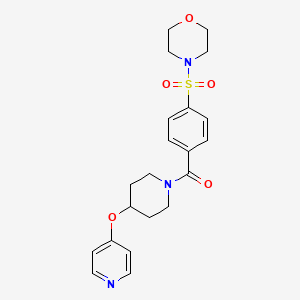
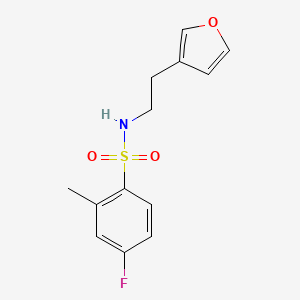
![(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-(4-benzoylphenyl)-3-oxopropanenitrile](/img/structure/B2621961.png)